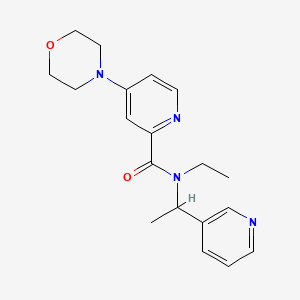
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide, also known as ETP-101, is a novel compound that has garnered attention in the scientific community due to its potential applications in research. ETP-101 is a selective inhibitor of the sigma-1 receptor, which is a protein that plays a role in various physiological and pathological processes.
科学研究应用
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been used in various scientific research applications, including studies on the sigma-1 receptor and its role in pain, neurodegenerative diseases, and cancer. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has also been used in studies on the mechanism of action of other compounds, such as opioids and cannabinoids. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a valuable tool for investigating the sigma-1 receptor and its potential therapeutic applications.
作用机制
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a selective inhibitor of the sigma-1 receptor, which is a protein that is located in various tissues and organs, including the brain, heart, and liver. The sigma-1 receptor plays a role in various physiological and pathological processes, such as pain, inflammation, and neurodegeneration. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain, inflammation, and neuronal excitability. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been shown to have anti-tumor effects in various cancer cell lines.
实验室实验的优点和局限性
One advantage of using N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for specific investigation of the receptor's function. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. One limitation of using N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective sigma-1 receptor inhibitors based on the structure of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide. Another area of interest is the investigation of the sigma-1 receptor's role in various physiological and pathological processes, such as pain, inflammation, and cancer. Additionally, N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide could be used in combination with other compounds to investigate synergistic effects on cellular signaling pathways.
合成方法
The synthesis of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-4'-methoxyacetophenone with 3-pyridineethanol, followed by the reaction of the resulting compound with N-ethylmorpholine and 2-cyanopyridine. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to improve the yield and purity of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide.
属性
IUPAC Name |
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-23(15(2)16-5-4-7-20-14-16)19(24)18-13-17(6-8-21-18)22-9-11-25-12-10-22/h4-8,13-15H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNUORXTDKKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CN=CC=C1)C(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methylamino]pyrazin-2-yl]oxyethanol](/img/structure/B7633357.png)
![1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633388.png)
![3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7633390.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(5-methylthiophen-2-yl)methyl]morpholine](/img/structure/B7633394.png)
![2-[6-[4-(2,6-difluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633400.png)
![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one](/img/structure/B7633435.png)
![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633444.png)
![5-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7633452.png)
![3-(hydroxymethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]piperidine-1-carboxamide](/img/structure/B7633453.png)